molecular formula C25H40Cl2N2O B13752969 1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2) CAS No. 5505-03-3

1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)

Cat. No.: B13752969
CAS No.: 5505-03-3
M. Wt: 455.5 g/mol
InChI Key: NCFDBRPIBQCHAV-UHFFFAOYSA-N
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Description

1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol—hydrogen chloride (1/2) is a quaternary ammonium compound with a complex molecular architecture. Its structure includes a central heptanol backbone substituted with two dimethylamino groups at positions 1 and 7, a 2-(2-phenylethyl)phenyl group at position 4, and a hydrogen chloride counterion in a 1:2 stoichiometric ratio. This compound is primarily utilized in hair dye formulations due to its cationic properties, which enhance binding to keratin in hair fibers, ensuring color retention and durability .

The compound’s synthesis involves multi-step alkylation and aromatic substitution reactions, though specific synthetic pathways are proprietary. Its application in cosmetics is regulated under international safety guidelines, as indicated by its inclusion in databases such as the International Cosmetic Ingredient Inventory (ISIC) .

Properties

CAS No.

5505-03-3

Molecular Formula

C25H40Cl2N2O

Molecular Weight

455.5 g/mol

IUPAC Name

1,7-bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol;dihydrochloride

InChI

InChI=1S/C25H38N2O.2ClH/c1-26(2)20-10-18-25(28,19-11-21-27(3)4)24-15-9-8-14-23(24)17-16-22-12-6-5-7-13-22;;/h5-9,12-15,28H,10-11,16-21H2,1-4H3;2*1H

InChI Key

NCFDBRPIBQCHAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(CCCN(C)C)(C1=CC=CC=C1CCC2=CC=CC=C2)O.Cl.Cl

Origin of Product

United States

Biological Activity

1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol hydrochloride is a complex organic compound with significant potential for therapeutic applications. This article explores its biological activity , focusing on pharmacological effects, structure-activity relationships, and relevant research findings.

Structural Characteristics

The compound features a heptane backbone substituted with dimethylamino groups and a phenylethyl moiety. Its molecular formula is C25H40Cl2N2OC_{25}H_{40}Cl_{2}N_{2}O and it has a molecular weight of approximately 382.6 g/mol. The presence of dimethylamino groups is particularly noteworthy as they are often associated with various biological activities.

Table 1: Structural Information

PropertyValue
Molecular FormulaC25H40Cl2N2OC_{25}H_{40}Cl_{2}N_{2}O
Molecular Weight382.6 g/mol
SMILESCN(C)CCCC(CCCN(C)C)(C1=CC=CC=C1CCC2=CC=CC=C2)O
InChI KeyDMIQVXFEZJICIH-UHFFFAOYSA-N

Pharmacological Effects

The biological activity of 1,7-bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol hydrochloride is primarily attributed to its dimethylamino groups, which interact with various biological targets. Compounds with similar structures have demonstrated:

  • Antimicrobial activity : Related compounds have shown efficacy against bacterial and fungal strains.
  • Antihistaminic properties : The dimethylamino moiety is commonly found in antihistamines, suggesting potential applications in allergy treatments.
  • Anticancer effects : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative activities against various cancer cell lines.

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of various derivatives of the compound against human cancer cell lines, including:

  • Breast Cancer (MCF-7, MDA-MB-231)
  • Cervical Cancer (HeLa, SiHa)
  • Ovarian Cancer (A2780)

One study reported that certain derivatives exhibited IC50 values ranging from 0.33 to 7.10 μM, indicating significant cytotoxicity against cancer cells. For instance, a derivative with a phenyl substituent showed an IC50 of 0.50 μM against MCF-7 cells, highlighting its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

Research has explored the relationship between structural modifications and biological activity. For example:

  • Dimethylamino Substitution : Variations in the length and branching of alkyl chains connected to the dimethylamino groups significantly influenced antiproliferative activity.
  • Phenyl Substituents : The position and type of phenyl substituents also impacted the efficacy against specific cancer types.

Table 2: Summary of Antiproliferative Activities

Compound DerivativeCell LineIC50 (μM)
1,7-bis(dimethylamino)-4-[phenyl]heptanMCF-70.50
Disubstituted quinazoline derivativeHeLa0.82
DimethylaminopropylamineA27801.30

Comparison with Similar Compounds

Key Compounds for Comparison

Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (CI Unspecified): Features a planar phenothiazine core with dimethylamino groups at positions 3 and 7 and a chloride counterion .

3,7-Diamino-2,8-dimethyl-5-phenylphenazinium chloride (CI 11270): Contains a phenazinium aromatic system with amino and methyl substituents .

3-[(4-Amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthyl)amino]-N,N,N-trimethylanilinium chloride (CI 56059): A brominated naphthyl derivative with a trimethylammonium group .

Structural Differences

Property Target Compound Phenothiazinium Chloride Phenazinium Chloride (CI 11270)
Core Structure Heptanol backbone with phenyl-ethyl-phenyl branch Planar phenothiazine ring Fused phenazinium aromatic system
Amino Groups Two dimethylamino groups on aliphatic chain Two dimethylamino groups on aromatic core Two amino groups on aromatic core
Counterion Hydrogen chloride (1:2 ratio) Chloride Chloride
Aromatic Substituents 2-(2-Phenylethyl)phenyl group None Phenyl and methyl groups

Physicochemical Properties

Solubility and Stability

The target compound’s aliphatic heptanol backbone and hydrogen chloride counterion enhance water solubility compared to purely aromatic analogs like phenothiazinium chloride, which may exhibit lower solubility due to planar rigidity. The 2-(2-phenylethyl)phenyl substituent introduces lipophilicity, improving penetration into hair cuticles .

Molecular Weight and Polarity

Functional Performance

Hair Dye Efficacy

  • Color Fastness: The target compound’s flexible aliphatic chain allows deeper penetration into hair fibers, resulting in superior wash-fastness compared to rigid aromatic analogs like phenothiazinium chloride .
  • pH Sensitivity : The hydrogen chloride counterion (1:2 ratio) may provide better pH buffering in oxidative dye formulations than single-chloride analogs, reducing scalp irritation .

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